N1-(2-methoxyethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-methoxyethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel that is widely expressed in the immune system, central nervous system, and other tissues. P2X7 receptor activation has been implicated in various pathological conditions, including chronic pain, inflammation, and neurodegenerative diseases. Therefore, A-438079 has attracted considerable attention as a potential therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Several studies have shown the potential of compounds structurally related to N1-(2-methoxyethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide in antitumor activity. For example, rhodacyanine dyes with a 4-oxothiazolidine moiety demonstrated potent inhibitory effects on the growth of tumor cells, suggesting a similar potential for N1-(2-methoxyethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide due to the structural similarity (Kawakami et al., 1998).
Drug Transport and Metabolism
A study by Minematsu et al. (2010) on 1-(2-Methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazin-2-ylmethyl)-4,9-dihydro-1H-naphtho[2,3-d]imidazolium Bromide (YM155 monobromide), which shares partial structural similarity with N1-(2-methoxyethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide, revealed its uptake in human hepatocytes and proximal tubular cells via organic cation transporter 1 (OCT1) and OCT2, respectively (Minematsu et al., 2010). This suggests a possible role of similar transporters in the metabolism of N1-(2-methoxyethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide.
Synthesis and Characterization
In the field of organic chemistry, the synthesis and characterization of compounds similar to N1-(2-methoxyethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide have been explored. For instance, a study by Scanlan et al. (2004) on the preparation of oxime oxalate amides, which may be structurally related, provides insights into potential synthetic routes for similar compounds (Scanlan et al., 2004).
Neuroprotection
Investigations on similar compounds have shown potential neuroprotective effects. For example, YM-244769, a Na+/Ca2+ exchange inhibitor, demonstrated protective effects against hypoxia/reoxygenation-induced neuronal cell damage (Iwamoto & Kita, 2006). This suggests that compounds like N1-(2-methoxyethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide could have similar neuroprotective properties.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O6S/c1-12-3-5-13(6-4-12)26(22,23)19-8-10-25-14(19)11-18-16(21)15(20)17-7-9-24-2/h3-6,14H,7-11H2,1-2H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHSOSXUKJMALT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxyethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.